4-Oxo-4-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]butyric acid
Description
4-Oxo-4-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]butyric acid is a fluorinated organic compound with a unique structural profile. Its molecular formula is C₁₂H₁₀F₄O₄, featuring a tetrafluoroethoxy substituent attached to a phenyl ring, which is further linked to a butyric acid backbone via a ketone group. The tetrafluoroethoxy group enhances its lipophilicity and metabolic stability, making it valuable in drug design for improved bioavailability and target binding.
Properties
IUPAC Name |
4-oxo-4-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F4O4/c13-11(14)12(15,16)20-8-3-1-2-7(6-8)9(17)4-5-10(18)19/h1-3,6,11H,4-5H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQFSYZTMZLIQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(F)F)(F)F)C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]butyric acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable phenyl derivative, such as 3-hydroxyphenylbutyric acid.
Fluorination: The hydroxy group is converted to a tetrafluoroethoxy group using a fluorinating agent like tetrafluoroethanol in the presence of a catalyst.
Oxidation: The resulting intermediate undergoes oxidation to introduce the oxo group at the 4-position of the butyric acid chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]butyric acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Oxo-4-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]butyric acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-Oxo-4-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]butyric acid involves its interaction with molecular targets, such as enzymes or receptors. The tetrafluoroethoxy group can enhance the compound’s binding affinity and specificity, leading to more effective interactions. The oxo group plays a crucial role in the compound’s reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Key Properties:
- Molecular Weight : 318.2 g/mol
- Solubility: Moderately soluble in polar organic solvents (e.g., DMSO, ethanol) but poorly soluble in water.
- Applications: Intermediate in synthesizing fluorinated pharmaceuticals. Potential use in polymer chemistry for creating heat-resistant materials.
Comparison with Similar Compounds
The compound belongs to a broader class of fluorinated aryl butyric acid derivatives. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Comparative Properties of Fluorinated Aryl Butyric Acid Derivatives
| Compound Name | Molecular Formula | Key Substituents | Solubility (Water) | LogP | Applications |
|---|---|---|---|---|---|
| 4-Oxo-4-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]butyric acid | C₁₂H₁₀F₄O₄ | Tetrafluoroethoxy, phenyl, ketone | Low | 2.8 | Drug intermediates, polymers |
| 3-O-Feruloylquinic Acid | C₁₇H₂₀O₉ | Feruloyl, hydroxy, methoxy groups | Moderate | 1.2 | Antioxidant, reference standard |
| 4-(Trifluoromethoxy)benzoic acid | C₈H₅F₃O₃ | Trifluoromethoxy, carboxylic acid | Low | 2.5 | Agrochemicals, coatings |
| 2-Fluoro-4-(perfluoropropoxy)phenylacetic acid | C₁₁H₈F₇O₃ | Perfluoropropoxy, acetic acid | Very low | 3.5 | Surfactants, fluoropolymers |
Key Findings:
The tetrafluoroethoxy group provides greater electronegativity and steric bulk compared to trifluoromethoxy or perfluoropropoxy groups, influencing binding affinity in drug-receptor interactions.
Functional Performance :
- Solubility : The target compound’s low water solubility aligns with other fluorinated aryl acids but contrasts with 3-O-Feruloylquinic Acid, which has moderate solubility due to polar hydroxyl groups .
- Lipophilicity (LogP) : Higher LogP (2.8) than 3-O-Feruloylquinic Acid (1.2), favoring membrane permeability in drug delivery.
Applications :
- While 3-O-Feruloylquinic Acid is used as a reference standard in pharmacological studies , the target compound is tailored for synthetic chemistry applications, such as fluorinated polymer precursors.
Biological Activity
4-Oxo-4-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]butyric acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its properties, synthesis, and biological effects based on various research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₂H₁₀F₄O₄
- Molecular Weight : 294.2022 g/mol
- CAS Number : 1443311-18-9
The compound features a butyric acid backbone with a tetrafluoroethoxy phenyl substituent, which is significant for its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the formation of the butyric acid moiety followed by the introduction of the tetrafluoroethoxy group through nucleophilic substitution reactions.
Research indicates that the compound exhibits various biological activities through different mechanisms:
- Inhibition of Enzymes : The compound has been evaluated for its inhibitory effects on key enzymes such as cholinesterases (AChE and BChE), β-secretase (BACE-1), cyclooxygenase-2 (COX-2), and lipoxygenases (LOX-5 and LOX-15). These enzymes are crucial in pathways related to neurodegenerative diseases and inflammation .
Activity Data
The following table summarizes the inhibitory effects of this compound against various enzymes:
Case Studies
In vitro studies have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and Hek293-T cells. These findings suggest potential applications in cancer therapeutics .
Molecular Docking Studies
Molecular docking studies have provided insights into the interaction between the compound and target enzymes. The presence of electron-withdrawing fluorine atoms enhances binding affinity through hydrogen bonding and pi-cation interactions with amino acid residues in the active sites of these enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
